molecular formula C14H9NO2 B1198904 2-Nitroanthracene CAS No. 3586-69-4

2-Nitroanthracene

Cat. No.: B1198904
CAS No.: 3586-69-4
M. Wt: 223.23 g/mol
InChI Key: NZWGQBVOKHEKLD-UHFFFAOYSA-N
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Description

2-Nitroanthracene is a nitrated polycyclic aromatic hydrocarbon with the molecular formula C14H9NO2. It is one of the isomers of nitroanthracene, which are known for their planar structures and significant electronic properties. These compounds are generally distributed environmental contaminants, often resulting from incomplete combustion processes or reactions between polycyclic aromatic hydrocarbons and nitrogen oxides in the atmosphere .

Biochemical Analysis

Biochemical Properties

2-Nitroanthracene plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to interact with metabolic enzymes such as cytochrome P450 isozymes and glutathione S-transferase . These interactions often result in the formation of reactive oxygen species (ROS) and other metabolites that can cause oxidative stress and DNA damage. The compound’s nitro group is particularly reactive, making it a potent electrophile that can form adducts with nucleophilic sites on proteins and DNA.

Cellular Effects

This compound has been observed to exert several effects on various types of cells and cellular processes. It can induce DNA damage, oxidative stress, and alterations in gene expression . In lung cells, for instance, exposure to this compound has been linked to increased expression of oxidative stress markers such as hemeoxygenase-1 and malondialdehyde . Additionally, it can influence cell signaling pathways by modulating the activity of enzymes involved in DNA repair and stress response, such as OGG1 and XRCC1 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to DNA and proteins, forming adducts that interfere with normal cellular functions . The compound’s ability to generate ROS leads to oxidative damage to cellular components, including lipids, proteins, and nucleic acids. Furthermore, this compound can inhibit or activate enzymes involved in detoxification and DNA repair, thereby affecting cellular homeostasis and increasing the risk of mutagenesis and carcinogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as light, temperature, and the presence of other chemicals . Long-term exposure to this compound has been shown to cause persistent oxidative stress and DNA damage in cells, which can lead to chronic health effects . Studies have also indicated that the compound’s genotoxic effects may be mediated through its influence on DNA repair capacity and oxidative stress pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may not cause significant DNA damage or oxidative stress . Higher doses have been associated with increased DNA strand breaks, formation of DNA-protein crosslinks, and elevated levels of oxidative stress markers . Toxic or adverse effects, such as lung genotoxicity, have been observed at high doses, indicating a dose-dependent response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 isozymes and glutathione S-transferase . These enzymes facilitate the biotransformation of this compound into various metabolites, some of which are reactive and can cause cellular damage. The compound’s metabolism also affects metabolic flux and the levels of certain metabolites, contributing to its overall biochemical impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to accumulate in lipid-rich areas, such as cell membranes and adipose tissue. This localization can influence its bioavailability and toxicity, as well as its ability to reach target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be found in various compartments, including the nucleus, where it can interact with DNA and nuclear proteins . The compound’s localization is also affected by post-translational modifications and targeting signals that direct it to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitroanthracene can be synthesized through the nitration of anthracene. A common method involves the use of concentrated nitric acid in glacial acetic acid as the nitrating agent. The reaction is typically carried out at controlled temperatures to avoid over-nitration and to ensure the selective formation of the 2-nitro isomer .

Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and to handle the exothermic nature of the nitration process .

Chemical Reactions Analysis

Types of Reactions: 2-Nitroanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Tin and hydrochloric acid, catalytic hydrogenation.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, sulfonating agents.

Major Products:

Scientific Research Applications

2-Nitroanthracene has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Nitroanthracene
  • 9-Nitroanthracene
  • 2-Nitrofluoranthene

Comparison: 2-Nitroanthracene is unique among its isomers due to its planar structure, which significantly influences its electronic properties and reactivity. Unlike 1-Nitroanthracene and 9-Nitroanthracene, which are non-planar, this compound exhibits a higher degree of conjugation, making it more reactive in certain chemical reactions. This planar structure also contributes to its higher mutagenic and carcinogenic potential compared to its non-planar isomers .

Properties

IUPAC Name

2-nitroanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-15(17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWGQBVOKHEKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189413
Record name 2-Nitroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3586-69-4
Record name 2-Nitroanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3586-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nitroanthracene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003586694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-nitroanthracene more mutagenic than its isomer, 9-nitroanthracene?

A: Research indicates that the conformation of the nitro group significantly influences the mutagenicity of nitroanthracenes. [] this compound and its ring-oxidized metabolites exhibit a nitro group conformation that is coplanar or nearly coplanar with the aromatic ring system. This conformation likely facilitates interactions with DNA, leading to mutations. In contrast, 9-nitroanthracene and its metabolites have a different nitro group orientation, hindering these interactions and resulting in weaker mutagenicity. []

Q2: How does the metabolism of this compound contribute to its mutagenicity?

A: this compound can be metabolized through two main pathways: nitroreduction and ring-oxidation. [] Studies suggest that both pathways can lead to the formation of mutagenic products. Nitroreduction can produce 2-aminoanthracene, which becomes mutagenic upon further metabolism by S9 enzymes. [] Ring-oxidation yields metabolites like dihydrodiols, which have shown mutagenicity in bacterial assays. Interestingly, the order of these metabolic steps influences the mutagenic outcome. While ring-oxidation followed by nitroreduction generates mutagenic products, nitroreduction followed by ring-oxidation does not seem to yield the same mutagenic metabolites. []

Q3: Can this compound be detected in biological systems, and how sensitive are these detection methods?

A: While specific details on analytical methods for this compound detection in biological systems are limited in the provided research, the development of a specialized Escherichia coli strain, BTC, shows promise in this area. [] This strain demonstrates heightened sensitivity towards alkylating agents, including compounds like N-nitrosodiethylamine. [] Further research exploring the application of strain BTC or similar biosensing approaches could offer valuable tools for detecting and quantifying this compound in biological samples.

Q4: How does the presence of a nitro group affect the electronic properties of anthracene?

A: Computational chemistry studies reveal that the introduction of a nitro group to the anthracene molecule significantly alters its electronic properties. [] The nitro group acts as an electron-withdrawing substituent, influencing the electron density distribution within the molecule. [] This effect is reflected in the calculated energy gap, which is significantly reduced in nitro-anthracene compounds compared to the parent anthracene molecule. [] This reduction in the energy gap suggests enhanced reactivity and potential for interactions with biological molecules, further emphasizing the importance of understanding the structure-activity relationship of nitro-substituted polycyclic aromatic hydrocarbons.

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